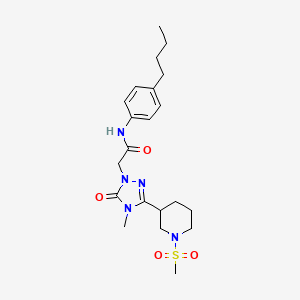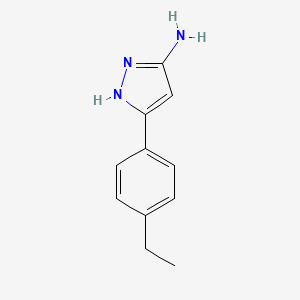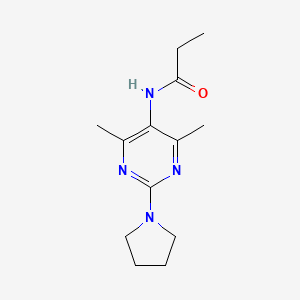
N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)propionamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)propionamide” is a chemical compound with a molecular formula of C17H19IN4O . It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine derivatives often show significant pharmacological activity .
Synthesis Analysis
A method was developed for the synthesis of 2-(pyrrolidin-1-yl)pyrimidines by reactions of (hetero)aromatic C-nucleophiles with N-(4,4-diethoxybutyl)pyrimidin-2-amine in the presence of trifluoroacetic acid . The structures of the obtained products were confirmed by methods of IR spectroscopy, 1H and 13C NMR spectroscopy, and X-ray structural analysis .Molecular Structure Analysis
The pyrrolidine ring in the molecule contributes to the stereochemistry of the molecule and increases the three-dimensional coverage due to the non-planarity of the ring . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .Chemical Reactions Analysis
The synthesis of 2-(pyrrolidin-1-yl)pyrimidines involves reactions of (hetero)aromatic C-nucleophiles with N-(4,4-diethoxybutyl)pyrimidin-2-amine . This reaction significantly expands the applicability of this reaction and opens new possibilities for the synthesis of substituted 2-(pyrrolidin-1-yl)pyrimidines .Physical And Chemical Properties Analysis
The compound has a density of 1.6±0.1 g/cm3 . It has 5 H bond acceptors, 1 H bond donor, and 3 freely rotating bonds . The ACD/LogP value is 4.49 . The polar surface area is 58 Å2 .Aplicaciones Científicas De Investigación
Antimicrobial and Antitubercular Activities N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)propionamide derivatives have been synthesized and evaluated for their potential in various biological activities. Studies reveal that these compounds exhibit significant antimicrobial activities against a range of bacterial and fungal strains. For instance, the synthesis of new pyrimidine-azitidinone analogues and their evaluation for antimicrobial and antitubercular activities showed promising results. These analogues demonstrate in vitro antimicrobial activity against selected bacterial and fungal strains, as well as antituberculosis activity against Mycobacterium tuberculosis. This highlights the potential of N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)propionamide derivatives in the development of new antimicrobial and antituberculosis agents (Chandrashekaraiah et al., 2014).
Anticancer Properties Another significant area of application is in the synthesis of compounds with potential anticancer properties. Research into the synthesis and biological evaluation of novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents has led to the development of compounds showing promising anticancer activity. These studies aim to design and synthesize new derivatives that could serve as lead compounds for further development into anticancer drugs. The structure-activity relationship (SAR) analyses provide insights into designing more effective anticancer and anti-5-lipoxygenase compounds (Rahmouni et al., 2016).
Histone Deacetylase (HDAC) Inhibition N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)propionamide derivatives have also been investigated for their role in histone deacetylase (HDAC) inhibition, a promising strategy in cancer therapy. The design, synthesis, and biological evaluation of these compounds as orally active HDAC inhibitors have shown that they selectively inhibit HDACs at submicromolar concentrations, inducing cancer cell cycle arrest and apoptosis. This points to their potential use as anticancer drugs, with some compounds already entering clinical trials (Zhou et al., 2008).
DNA Recognition and Gene Expression Control Furthermore, the derivatives of N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)propionamide have been explored for their ability to recognize specific DNA sequences and control gene expression. Polyamides containing these derivatives can target specific DNA sequences in the minor groove of DNA, potentially serving as medicinal agents for treating diseases, including cancer, by controlling gene expression (Chavda et al., 2010).
Direcciones Futuras
The current work on the synthesis of 2-(pyrrolidin-1-yl)pyrimidines is a continuation of previous studies, aiming to increase the number of C-nucleophiles reactive toward N-(4,4-diethoxybutyl)pyrimidin-2-amine . This significantly expands the applicability of this reaction and opens new possibilities for the synthesis of substituted 2-(pyrrolidin-1-yl)pyrimidines .
Propiedades
IUPAC Name |
N-(4,6-dimethyl-2-pyrrolidin-1-ylpyrimidin-5-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O/c1-4-11(18)16-12-9(2)14-13(15-10(12)3)17-7-5-6-8-17/h4-8H2,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRLFHLLLJTWQOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(N=C(N=C1C)N2CCCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)propionamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 3-({[1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-d]pyrimidin-4-yl]acetyl}amino)thiophene-2-carboxylate](/img/structure/B2991162.png)
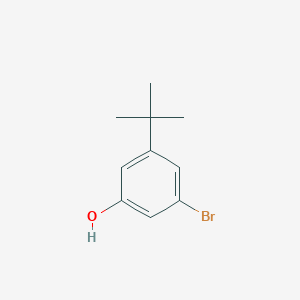
![6-[4-(dimethylamino)benzyl]-3-(2-pyridyl)isothiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2991164.png)
![Ethyl 6-methyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)thieno[2,3-d]thiazole-5-carboxylate](/img/structure/B2991165.png)
![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 2-[2-nitro-4-(trifluoromethyl)anilino]acetate](/img/structure/B2991168.png)
![2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethylphenyl)acetamide](/img/structure/B2991169.png)
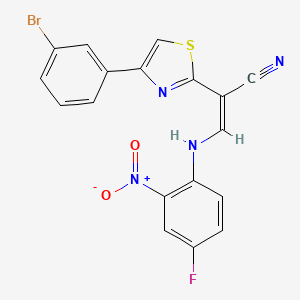
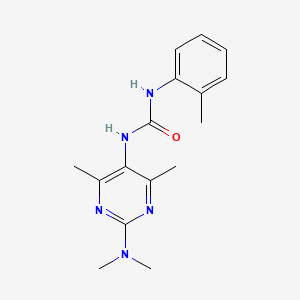
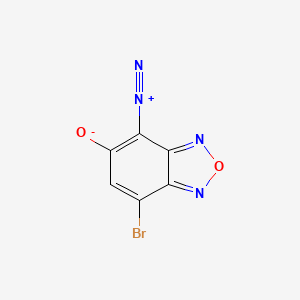
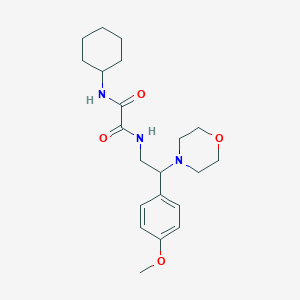
![2-[[1-[2-(4-Fluorophenoxy)acetyl]piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one](/img/structure/B2991176.png)

